tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505723
InChI: InChI=1S/C14H18N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-8H,15H2,1-4H3
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC17505723

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name tert-butyl 5-amino-2-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-8H,15H2,1-4H3
Standard InChI Key KIZAUQYVLRBYMS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture combines a substituted indole core with a tert-butoxycarbonyl (Boc) protecting group. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
IUPAC Nametert-butyl 5-amino-2-methylindole-1-carboxylate
Canonical SMILESCC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N
InChI KeyKIZAUQYVLRBYMS-UHFFFAOYSA-N

The indole nitrogen is shielded by the Boc group, enhancing stability during synthetic reactions. The 2-methyl group sterically influences reactivity, while the 5-amino moiety serves as a handle for further functionalization . Crystallographic studies of analogous indole derivatives suggest that the tert-butyl group adopts a bulky, hydrophobic conformation, which may impact solubility and binding interactions in biological systems .

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis involves a multi-step sequence starting from nitroindole precursors (Figure 1):

  • Indole Nitrogen Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butyl indole-1-carboxylate .

  • Nitration and Reduction: Selective nitration at the 5-position followed by catalytic hydrogenation introduces the amino group. For example, palladium-on-carbon (Pd/C) in ethanol reduces nitro to amine under H₂ atmosphere .

  • Methylation: A Friedel-Crafts alkylation or direct alkyl halide substitution installs the 2-methyl group. Lewis acids like AlCl₃ facilitate this step.

Key Challenges: Competing reactions at the 3-position of indole require careful regiocontrol. Additionally, over-reduction during hydrogenation may necessitate protecting group adjustments .

Alternative Methods

  • Enzymatic Protection: Lipase-mediated Boc protection offers greener alternatives but suffers from lower yields (~60%) compared to traditional methods .

  • Microwave-Assisted Synthesis: Reduces reaction times for nitration and methylation steps by 40–50% while maintaining yields >85%.

Physicochemical Properties

PropertyValueSource
Boiling Point384.15 °C (estimated)
Density1.167 g/cm³
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
LogP3.59 (predicted)

The Boc group increases hydrophobicity (LogP = 3.59), limiting aqueous solubility but enhancing membrane permeability in drug candidates . Thermal stability up to 200°C allows its use in high-temperature reactions.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey DifferencesBiological Relevance
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate261.33 g/molAminomethyl side chainEnhanced binding to kinase targets
tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate HCl296.79 g/molEthylamine side chain; hydrochloride saltImproved solubility for in vivo studies
5-Amino-1-Boc-indole232.28 g/molNo 2-methyl groupIntermediate for fluorescence probes

The 2-methyl group in the target compound reduces rotational freedom, potentially increasing metabolic stability compared to non-methylated analogs .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a precursor for discoidin domain receptor 1 (DDR1) inhibitors. DDR1 overexpression correlates with pancreatic cancer progression, and indole-based inhibitors derived from this scaffold show IC₅₀ values <100 nM in preclinical models .

Antibacterial Agents

Functionalization at the 5-amino position with sulfonamide groups yields derivatives with MIC values of 2–4 µg/mL against Staphylococcus aureus.

Neurological Therapeutics

Coupling with acetylcholinesterase-targeting moieties enhances blood-brain barrier penetration, showing promise for Alzheimer’s disease therapy .

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